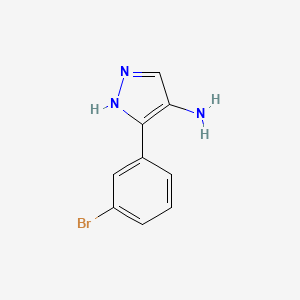

3-(3-bromophenyl)-1H-pyrazol-4-amine

説明

Overview of Pyrazole (B372694) Core in Pharmaceutical and Agrochemical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful integration into a multitude of commercially significant molecules. rsc.org In the pharmaceutical industry, the pyrazole nucleus is a key component in drugs spanning a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anti-obesity drugs such as rimonabant, and analgesics like difenamizole. researchgate.net

Beyond medicine, pyrazole derivatives are integral to the agrochemical sector. They are found in various herbicides, fungicides, and insecticides, where their specific structural features allow for high target potency and, in some cases, favorable environmental profiles.

Significance of Substituted Pyrazole Derivatives in Medicinal Chemistry

The versatility of the pyrazole core is fully realized through the diverse functionalities that can be introduced at its various positions. The substitution pattern on the pyrazole ring dramatically influences the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profile. nih.gov By strategically modifying the substituents, medicinal chemists can fine-tune the biological activity of a compound, enhance its selectivity for a specific target, and improve its metabolic stability. mdpi.com For instance, the introduction of amino groups can provide key interaction points with biological targets, while aryl groups can modulate potency and selectivity. nih.govmdpi.com

Current Research Landscape Pertaining to Halogenated Pyrazole Derivatives

The incorporation of halogen atoms, such as bromine, into pyrazole structures is a common strategy in medicinal chemistry. Halogens can influence a molecule's conformation, metabolic stability, and binding affinity through various interactions, including halogen bonding. Research into halogenated pyrazoles has yielded compounds with a broad spectrum of biological activities. For example, various halogenated pyrazole derivatives have been investigated as potent inhibitors of enzymes like monoamine oxidase (MAO) and as potential anticancer and anti-inflammatory agents. The position and nature of the halogen substituent are critical in determining the compound's specific biological effects.

Scope and Objectives for the Academic Investigation of 3-(3-bromophenyl)-1H-pyrazol-4-amine

A focused academic investigation into this compound would be necessary to fully elucidate its chemical and biological profile. Currently, while the compound is cataloged with CAS number 1171492-86-6, dedicated studies are not readily found in peer-reviewed journals. synquestlabs.com

The logical objectives for such an investigation would include:

Development and optimization of a synthetic route: While general methods for creating 4-amino-3-arylpyrazoles exist, a specific, high-yield synthesis for this isomer has not been detailed in the literature. rsc.org

Physicochemical characterization: Thorough analysis using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm its structure and properties.

Screening for biological activity: Evaluating the compound against various biological targets, such as protein kinases, given that aminopyrazole scaffolds are known kinase inhibitors.

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to understand how modifications to the bromophenyl ring or the pyrazole core affect its biological activity.

Without such dedicated research, the potential applications and scientific value of this compound remain largely speculative, based on the known activities of structurally related compounds.

Compound Information

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1171492-86-6 | C₉H₈BrN₃ |

Structure

3D Structure

特性

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWAJOCDHZIWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 3 Bromophenyl 1h Pyrazol 4 Amine

Strategies for the De Novo Synthesis of 3-(3-bromophenyl)-1H-pyrazol-4-amine

The de novo synthesis of the target compound requires the careful construction of the pyrazole (B372694) ring with precise control over the placement of the 3-bromophenyl and 4-amino substituents. Various synthetic routes can be envisaged, leveraging established methodologies in heterocyclic chemistry.

The formation of the pyrazole ring is most commonly achieved through the condensation reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic synthon. For the synthesis of this compound, this typically involves a three-carbon component that bears the necessary precursors for the aryl and amino groups.

One of the most versatile methods is the reaction of hydrazine with β-ketonitriles. chim.it In this approach, a precursor such as 2-(3-bromobenzoyl)-3-aminopropenenitrile could theoretically be cyclized with hydrazine. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to the formation of the aromatic pyrazole ring. chim.it

Another powerful strategy is the use of α,β-unsaturated nitriles as precursors. chim.it These compounds, possessing a leaving group on the β-carbon, react with hydrazine to form the pyrazole core. The presence of a nitrile group is crucial as it facilitates the final cyclization step. chim.it Furthermore, 1,3-dipolar cycloaddition reactions, for instance between a nitrile imine and an appropriate alkyne surrogate, represent a modern approach to constructing the pyrazole skeleton with high regioselectivity. rsc.org

Achieving the correct regiochemistry, with the 3-bromophenyl group at the C3 position and the amino group at C4, is a critical challenge. The choice of starting materials and reaction conditions dictates the final arrangement of substituents.

Two primary strategies can ensure the desired regioselectivity:

Using 3-Bromophenylhydrazine: The reaction of 3-bromophenylhydrazine with a symmetrical C3 synthon that already contains the C4-amino precursor ensures that the aryl group is attached to a nitrogen atom. Subsequent cyclization leads to a 1-(3-bromophenyl)pyrazole. To obtain the target 3-(3-bromophenyl) isomer, this approach is not direct. However, the principles of controlling regioselectivity are well-studied. For instance, in the reaction of monosubstituted hydrazines with β-dicarbonyl compounds, the reaction conditions (such as pH) can be tuned to favor one regioisomer over the other. chim.itorganic-chemistry.org Acidic conditions often favor the reaction of the more nucleophilic nitrogen of the hydrazine with the more electrophilic carbonyl group, guiding the cyclization outcome. organic-chemistry.org

Using a Bromophenyl-Containing C3 Synthon: A more direct and unambiguous route involves starting with a three-carbon chain that already incorporates the 3-bromophenyl group at the desired position. A suitable precursor would be 1-(3-bromophenyl)-1,3-diketone or a related β-ketonitrile, such as 3-(3-bromophenyl)-3-oxopropanenitrile. Reacting this unsymmetrical precursor with hydrazine can, however, lead to a mixture of 3-(3-bromophenyl) and 5-(3-bromophenyl) pyrazole isomers. The regiochemical outcome is dependent on the subtle differences in reactivity between the two electrophilic centers.

A highly regioselective synthesis can be achieved by condensing 1,3-diketones with arylhydrazines in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc), which has been shown to provide excellent control over the isomer distribution. organic-chemistry.org

The introduction of the amino group at the C4 position can be accomplished either by building the ring from a nitrogen-containing precursor or by functionalizing a pre-formed pyrazole.

Synthesis from Nitrogenated Precursors: A common strategy involves the use of a three-carbon synthon containing a masked amino group at the central carbon. A nitro group is a frequent choice, which can be reduced to an amine in a later step. For example, the synthesis could proceed through a 3-(3-bromophenyl)-4-nitro-1H-pyrazole intermediate, which is then subjected to standard reduction conditions (e.g., H₂, Pd/C; or SnCl₂, HCl) to yield the final 4-aminopyrazole.

Direct Amination of the Pyrazole Ring: Alternatively, the amino group can be introduced onto a pre-existing 3-(3-bromophenyl)-1H-pyrazole ring. This typically involves an initial electrophilic halogenation at the C4 position to create a 4-halo-3-(3-bromophenyl)-1H-pyrazole. This halo-intermediate can then undergo nucleophilic aromatic substitution or, more efficiently, a transition-metal-catalyzed C-N cross-coupling reaction.

The Buchwald-Hartwig amination is a particularly effective method for this transformation. nih.gov This reaction utilizes a palladium or copper catalyst to couple the 4-halopyrazole with an amine source, such as ammonia (B1221849) or a protected amine equivalent. Studies on related systems have shown that 4-bromopyrazoles are effective substrates for these coupling reactions. nih.gov

Table 1: Representative Conditions for C4-Amination of 4-Halopyrazoles

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Substrate | Reference |

|---|---|---|---|---|---|---|

| Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 90 | 4-Bromo-1-tritylpyrazole | nih.gov |

| CuI | L-proline | K₂CO₃ | DMSO | 110 | 4-Iodo-1H-1-tritylpyrazole | researchgate.net |

Multicomponent reactions (MCRs) that allow the assembly of the target molecule in a single synthetic operation offer significant advantages in terms of efficiency and sustainability. One-pot syntheses of substituted pyrazoles often involve the in situ generation of a reactive intermediate that undergoes subsequent cyclization. worldresearchersassociations.com

A potential one-pot, three-component synthesis of the 3,5-disubstituted pyrazole core could involve the reaction of an acetophenone (B1666503) derivative, an aldehyde, and hydrazine. worldresearchersassociations.comresearchgate.net Adapting this to the target molecule could involve reacting 3-bromoacetophenone, a source for the C4-amino group precursor (such as a protected formylglycine derivative), and hydrazine in a single pot. The initial condensation would form a chalcone-like intermediate, which would then react with hydrazine and cyclize. While complex, such strategies are powerful for rapidly building molecular diversity. worldresearchersassociations.com Another patented one-pot method for producing 3-aminopyrazole-4-carboxamide involves the reaction of cyanoacetamide and morpholine (B109124) with trimethyl orthoformate, followed by cyclization with hydrazine hydrate, demonstrating the industrial feasibility of such approaches for related structures. google.com

Derivatization and Functionalization of this compound

Once synthesized, the title compound serves as a platform for further structural modification. The pyrazole ring contains a reactive N-H proton, which is the primary site for derivatization such as alkylation and acylation.

The pyrazole ring of this compound contains two nitrogen atoms, but only one bears a proton, making it the site for N-functionalization.

N-Alkylation: The N-alkylation of pyrazoles is typically achieved by deprotonating the pyrazole nitrogen with a suitable base, followed by the addition of an alkylating agent. semanticscholar.org Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), while alkylating agents are typically alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide).

A key consideration for unsymmetrical pyrazoles is regioselectivity. Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. The outcome is influenced by steric hindrance from adjacent substituents and the nature of the alkylating agent. For this compound, the bulky 3-bromophenyl group might sterically hinder the N1 position, potentially favoring alkylation at N2. Milder, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have also been developed as an alternative to base-mediated alkylations. semanticscholar.org

Table 2: General Conditions for N-Alkylation of Pyrazoles

| Reaction Type | Reagents | Base | Solvent | Typical Products | Reference |

|---|---|---|---|---|---|

| Base-Mediated | Alkyl Halide (R-X) | NaH, K₂CO₃ | DMF, Acetonitrile (B52724) | N1- and N2-alkylated isomers | semanticscholar.org |

| Acid-Catalyzed | Trichloroacetimidate | TfOH (cat.) | Dichloromethane | N-alkylated pyrazoles | semanticscholar.org |

| Mitsunobu Reaction | Alcohol (R-OH), DEAD, PPh₃ | - | THF | N-alkylated pyrazoles | semanticscholar.org |

N-Acylation: N-acylation introduces an acyl group onto the pyrazole nitrogen, typically by reacting the pyrazole with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction is generally high-yielding. However, for this compound, a competing reaction is the acylation of the 4-amino group. To achieve selective N-acylation of the pyrazole ring, the more nucleophilic 4-amino group would likely need to be protected first (e.g., as a carbamate). Following the pyrazole N-acylation, the protecting group could then be removed to yield the desired product. Various coupling reagents developed for peptide synthesis, such as those based on 1-hydroxybenzotriazole (B26582) (HOBt), are also highly effective for N-acylation reactions. arkat-usa.org

Amide and Imine Formation via Reactions at the Pyrazol-4-amine Group (e.g., Schiff Base Condensation)

The primary amine at the 4-position of the pyrazole ring is a key functional group for a variety of chemical transformations, most notably the formation of amides and imines. These reactions are fundamental in the synthesis of a wide array of derivatives with diverse applications.

Amide Formation:

The reaction of this compound with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) leads to the formation of the corresponding N-(3-(3-bromophenyl)-1H-pyrazol-4-yl)amides. This transformation is a common strategy to introduce a variety of substituents onto the pyrazole scaffold. The reaction conditions for amide formation can be tailored based on the reactivity of the acylating agent. For instance, the reaction with a highly reactive acid chloride may proceed under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. In contrast, the direct coupling with a carboxylic acid typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.

While specific examples for the acylation of this compound are not extensively documented in the readily available literature, the general reactivity of aminopyrazoles is well-established. For instance, the synthesis of various pyrazole carboxamides has been reported through the reaction of aminopyrazoles with different carboxylic acids, highlighting the feasibility of this transformation.

Imine Formation (Schiff Base Condensation):

The condensation of the primary amine group of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid catalysis to facilitate the dehydration step. The resulting imines are valuable intermediates for further synthetic manipulations and have been investigated for their biological activities.

The formation of Schiff bases from pyrazole aldehydes and various aromatic amines has been reported, proceeding smoothly to give the corresponding imine products in good yields. nih.gov While these examples involve the reaction of a pyrazole aldehyde with an amine, the reverse reaction, where the aminopyrazole is condensed with an aldehyde, is equally viable. The general reaction for the formation of a Schiff base from this compound and a generic aldehyde is depicted below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (R-CHO) | N-((3-(3-bromophenyl)-1H-pyrazol-4-yl)methylene)alkanamine | Schiff Base Condensation |

| This compound | Ketone (R-CO-R') | N-(1-(3-(3-bromophenyl)-1H-pyrazol-4-yl)ethylidene)alkanamine | Schiff Base Condensation |

Functional Group Interconversions on the Bromophenyl Substituent

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of functional group interconversions. These transformations can be used to introduce new functionalities and to modulate the electronic and steric properties of the molecule.

One of the most common transformations of an aryl bromide is its conversion to other functional groups via organometallic intermediates. For example, the bromo group can be converted to a cyano group through a Rosenmund-von Braun reaction, typically using copper(I) cyanide. This cyano group can then be further hydrolyzed to a carboxylic acid or reduced to an amine.

Another important interconversion is the replacement of the bromine atom with a hydroxyl group, which can be achieved through a nucleophilic aromatic substitution reaction, often requiring harsh conditions, or more commonly via a palladium-catalyzed hydroxylation or through the formation of a Grignard or organolithium reagent followed by reaction with an oxygen source.

Furthermore, the bromo group can be converted to a trifluoromethyl group through a variety of methods, including copper-mediated trifluoromethylation reactions. The introduction of a trifluoromethyl group can significantly alter the lipophilicity and metabolic stability of the molecule.

While specific examples of these interconversions on this compound are not readily found, the chemistry of aryl bromides is well-established, and these transformations are expected to be applicable to this substrate, provided that the other functional groups in the molecule are compatible with the reaction conditions.

| Starting Functional Group | Reagents | Resulting Functional Group | Reaction Type |

| Bromo (-Br) | CuCN | Cyano (-CN) | Rosenmund-von Braun |

| Bromo (-Br) | 1. Mg, THF; 2. O2 | Hydroxyl (-OH) | Grignard Reaction |

| Bromo (-Br) | Pd catalyst, base, H2O | Hydroxyl (-OH) | Palladium-catalyzed Hydroxylation |

| Bromo (-Br) | CuCF3 reagent | Trifluoromethyl (-CF3) | Copper-mediated Trifluoromethylation |

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

The bromine atom on the phenyl ring of this compound is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex molecules from simple precursors.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids would lead to the corresponding 3-(3-arylphenyl)-1H-pyrazol-4-amine derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and often needs to be optimized for a specific substrate. For instance, the Suzuki-Miyaura coupling of 3-bromopyridine (B30812) with potassium phenyltrifluoroborate has been optimized using Pd(OAc)2 as the catalyst. nih.gov

Heck Reaction:

The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. Reacting this compound with various alkenes under Heck conditions would yield 3-(3-vinylphenyl)-1H-pyrazol-4-amine derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The Heck reaction of aryl bromides with acrolein or enones has been shown to be an efficient method for the synthesis of 3-aryl propenals or propenones, which can be further utilized in the synthesis of pyrazoles. mdpi.com

Sonogashira Coupling:

The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is a powerful method for the synthesis of arylalkynes. The Sonogashira coupling of this compound with terminal alkynes would provide access to a range of 3-(3-alkynylphenyl)-1H-pyrazol-4-amine derivatives. Copper-free Sonogashira coupling protocols have also been developed. arabjchem.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. While this compound already possesses an amine group, the bromo-substituent could potentially undergo a Buchwald-Hartwig reaction with a different amine, leading to a diarylamine derivative. However, the presence of the free amine on the pyrazole ring might complicate the reaction, potentially requiring a protection strategy. The Buchwald-Hartwig amination has been successfully applied to the amination of unprotected five-membered heterocyclic bromides. nih.gov

| Reaction Name | Coupling Partner | Product Type | Key Reagents |

| Suzuki-Miyaura | Arylboronic acid | Biaryl | Pd catalyst, base |

| Heck | Alkene | Substituted Alkene | Pd catalyst, phosphine ligand, base |

| Sonogashira | Terminal alkyne | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig | Amine | Diarylamine | Pd catalyst, phosphine ligand, base |

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazole derivatives, to minimize the environmental impact of chemical processes. These principles focus on the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the development of energy-efficient processes.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. The synthesis of various pyrazole derivatives has been successfully achieved using microwave assistance, often leading to cleaner reactions and easier work-ups. nih.govdergipark.org.tr For example, the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates has been efficiently carried out under controlled microwave irradiation. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, is another green synthetic methodology. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. The ultrasound-assisted synthesis of pyrazole derivatives has been reported, offering a rapid and efficient alternative to traditional methods. arabjchem.orgnih.gov For instance, an environmentally friendly, catalyst-free synthesis of highly substituted pyrazoles has been developed using ultrasonic radiation. researchgate.net

One-Pot Syntheses:

Use of Greener Solvents:

The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a key aspect of green chemistry. The synthesis of pyrazole derivatives in aqueous media has been explored, demonstrating the potential for conducting these reactions in a more sustainable manner. nih.gov

The application of these green chemistry principles to the synthesis of analogs of this compound can lead to more sustainable and efficient synthetic routes, reducing the environmental footprint of their production.

| Green Chemistry Principle | Application in Pyrazole Synthesis | Benefits |

| Microwave-Assisted Synthesis | Rapid synthesis of pyrazole derivatives. nih.govdergipark.org.tr | Reduced reaction times, increased yields, higher purity. |

| Ultrasound-Assisted Synthesis | Efficient formation of pyrazole rings. arabjchem.orgnih.gov | Enhanced reaction rates, milder reaction conditions. |

| One-Pot Reactions | Multi-component synthesis of functionalized pyrazoles. nih.govmdpi.comacs.org | Reduced waste, simplified procedures, improved efficiency. |

| Use of Greener Solvents | Synthesis in water or other benign solvents. nih.gov | Reduced environmental impact, improved safety. |

An article on the advanced spectroscopic and chromatographic characterization of This compound cannot be generated at this time.

Despite a comprehensive search of scientific literature, chemical databases, and patent records, specific experimental data for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) of this compound are not available in the public domain.

The generation of a thorough, informative, and scientifically accurate article as per the requested outline requires concrete experimental data, including:

¹H and ¹³C NMR: Chemical shifts, coupling constants, and data from 2D NMR techniques (COSY, HMQC, HMBC, NOESY).

Mass Spectrometry: Accurate mass measurements from high-resolution mass spectrometry (HRMS) and detailed fragmentation patterns.

Without access to this specific data for this compound, it is not possible to provide a detailed analysis of its chemical shifts, coupling patterns, carbon skeleton confirmation, molecular connectivity, stereochemistry, accurate mass, or structural insights from fragmentation.

To produce the requested article, spectroscopic analysis of a synthesized and purified sample of this compound would be necessary to acquire the foundational data for each specified section and subsection. General information about related pyrazole compounds cannot be substituted, as this would not adhere to the strict requirement of focusing solely on the specified chemical compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 3 Bromophenyl 1h Pyrazol 4 Amine

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint."

For 3-(3-bromophenyl)-1H-pyrazol-4-amine, the IR spectrum is expected to display distinct absorption bands corresponding to its primary amine (-NH₂), pyrazole (B372694) (N-H), and bromophenyl moieties. The primary amine group typically exhibits two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. libretexts.org A scissoring (bending) vibration for the -NH₂ group is also expected around 1650-1580 cm⁻¹. The N-H bond of the pyrazole ring is anticipated to produce a broader absorption band, often in the 3300-3100 cm⁻¹ range.

Aromatic C-H stretching from the bromophenyl ring typically appears just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings are expected to produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. Finally, the C-Br stretching vibration is characteristically found in the lower frequency "fingerprint region," generally between 700 and 500 cm⁻¹.

Interactive Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric Stretch | 3500 - 3400 |

| Primary Amine (N-H) | Symmetric Stretch | 3400 - 3300 |

| Primary Amine (N-H) | Scissoring (Bending) | 1650 - 1580 |

| Pyrazole (N-H) | Stretch | 3300 - 3100 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aromatic/Pyrazole (C=C, C=N) | Ring Stretch | 1600 - 1450 |

| Carbon-Nitrogen (C-N) | Stretch | 1350 - 1250 |

| Carbon-Bromine (C-Br) | Stretch | 700 - 500 |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Conformation

While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrazole derivatives illustrates the type of information SCXRD provides. For example, studies on compounds like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveal significant twists between the pyrazole and the attached phenyl rings. researchgate.netnih.gov In one study, the dihedral angles formed between the central pyrazole ring and the N- and C-bound benzene (B151609) rings were found to be 13.70° and 36.48°, respectively, indicating a non-planar molecular conformation. nih.gov

For this compound, an SCXRD analysis would be expected to:

Confirm the connectivity of the atoms and the substitution pattern (i.e., the meta-position of the bromine atom).

Quantify the dihedral angle between the pyrazole ring and the 3-bromophenyl ring.

Characterize the hydrogen bonding network formed by the amine (-NH₂) and pyrazole (N-H) groups, which would be crucial in dictating the crystal packing arrangement.

Interactive Table 2: Example Crystallographic Data Obtainable from SCXRD (Based on a Related Pyrazole Derivative)

| Parameter | Information Provided | Example Value (from a related structure) |

| Crystal System | The basic geometric shape of the unit cell | Monoclinic |

| Space Group | The symmetry elements of the unit cell | P2₁/n |

| Unit Cell Dimensions (a, b, c, β) | The size and angles of the unit cell | a = 17.7233 Å, b = 3.8630 Å, c = 20.4224 Å, β = 110.137° researchgate.net |

| Dihedral Angles | The twist between different planar groups | 36.48° (between pyrazole and bromobenzene (B47551) rings) nih.gov |

| Hydrogen Bond Geometry | Distances and angles of intermolecular H-bonds | C-H···O interactions forming supramolecular chains researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. For a synthesized compound like this compound, HPLC is the primary method used to assess its purity and determine its concentration in solution.

A reverse-phase HPLC (RP-HPLC) method would be highly suitable for the analysis of this compound due to its aromatic nature and moderate polarity. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (typically C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from the column.

The purity of a sample is determined from the resulting chromatogram. A single, sharp, and symmetrical peak is indicative of a highly pure compound. The presence of additional peaks would signify impurities. For quantitative analysis, the area under the peak corresponding to the compound is measured and compared to a calibration curve generated from standards of known concentration. A UV detector is typically used, as the aromatic rings in the molecule act as strong chromophores, allowing for sensitive detection at wavelengths such as 254 nm.

Interactive Table 3: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Description | Typical Setting |

| Column | Stationary Phase | C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Aqueous Component | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Organic Component | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic | Gradient elution (e.g., 10% to 90% B over 15 minutes) |

| Flow Rate | Speed of mobile phase | 1.0 mL/min |

| Column Temperature | To ensure reproducibility | 25 - 30 °C |

| Detection | Wavelength for UV detector | 254 nm |

| Injection Volume | Amount of sample introduced | 5 - 10 µL |

Computational and Theoretical Investigations of 3 3 Bromophenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. eurasianjournals.com For 3-(3-bromophenyl)-1H-pyrazol-4-amine, DFT calculations, particularly using the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set, offer detailed insights into its behavior. researchgate.net These calculations are fundamental to understanding the molecule's geometry, electronic orbitals, reactive sites, and intramolecular interactions.

The initial step in the computational study involves the geometry optimization of this compound. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation. The optimization reveals crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis indicates that the molecule is not entirely planar. The bromophenyl and pyrazole (B372694) rings are twisted with respect to each other, a common feature in similar bicyclic aromatic compounds. nih.govnih.gov This twist is defined by the dihedral angle between the two rings. The amino group attached to the pyrazole ring also exhibits a specific orientation relative to the ring.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C-N (pyrazole) | 1.380 | ||

| N-N (pyrazole) | 1.365 | ||

| C4-N (amine) | 1.375 | ||

| C-C (inter-ring) | 1.485 | ||

| C-C-C (bromophenyl) | 119.5 - 120.5 | ||

| C-N-N (pyrazole) | 108.0 - 112.0 | ||

| C-C-N (amine) | 125.0 | ||

| C(phenyl)-C(phenyl)-C(pyrazole)-N(pyrazole) |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. thaiscience.info

For this compound, the HOMO is primarily localized on the electron-rich pyrazole ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the bromophenyl ring, suggesting this region is more susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

Note: The data presented in this table is illustrative and based on general principles of quantum chemical calculations for similar compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. acu.edu.in The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atoms of the pyrazole ring and the amino group due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the pyrazole N-H would exhibit the most positive potential. This visual representation complements the findings from the HOMO-LUMO analysis regarding reactive sites. walisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in terms of localized bonds and lone pairs. It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of the molecule. nih.gov

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of the aromatic rings. This charge delocalization, quantified by the second-order perturbation energy (E(2)), stabilizes the molecule. The analysis would also confirm the nature of the bonds (e.g., sigma and pi bonds) and the hybridization of the atoms.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N (amine) | π* (C-C pyrazole) | 15.2 |

| LP(1) N (pyrazole) | π* (C-C pyrazole) | 12.8 |

| π (C-C phenyl) | π* (C-C phenyl) | 20.5 |

Note: This table provides hypothetical E(2) values to illustrate the concept of charge delocalization and intramolecular interactions.

Fukui and Parr functions are theoretical descriptors derived from DFT that help in predicting the local reactivity of different atomic sites within a molecule. The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of sites most susceptible to nucleophilic (ƒ+), electrophilic (ƒ-), and radical (ƒ0) attacks.

For this compound, the calculations would likely show that the nitrogen atoms of the pyrazole ring and the carbon atom bearing the amino group have high values for ƒ-, making them prone to electrophilic attack. The carbon atoms of the bromophenyl ring might exhibit higher ƒ+ values, indicating their susceptibility to nucleophilic attack.

Computational methods, particularly DFT, can be used to predict spectroscopic parameters like NMR chemical shifts (¹H and ¹³C). nih.gov These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.govbohrium.com

The predicted ¹H NMR spectrum would show distinct signals for the protons on the phenyl and pyrazole rings, as well as for the amine and N-H protons. Similarly, the ¹³C NMR spectrum would provide chemical shift values for each unique carbon atom in the molecule. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and the specific functional and basis set used in the calculation. researchgate.net

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

| C (phenyl, attached to Br) | 122.5 | H (phenyl) | 7.2 - 7.6 |

| C (phenyl) | 128.0 - 131.0 | H (pyrazole) | 7.8 |

| C (pyrazole, attached to phenyl) | 145.0 | H (amine) | 4.5 |

| C (pyrazole, attached to amine) | 138.0 | H (pyrazole N-H) | 12.1 |

| C (pyrazole) | 110.0 |

Note: These are representative predicted chemical shift values. Actual values may vary depending on the computational method and experimental conditions.

: A Review of Current Literature

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations focusing on the chemical compound this compound were identified.

While the field of computational chemistry frequently employs techniques such as molecular modeling and dynamics simulations to explore the properties and potential applications of novel chemical entities, it appears that this compound has not yet been a specific subject of such detailed in silico studies.

The broader class of pyrazole derivatives is of significant interest in medicinal chemistry and materials science, and numerous computational studies have been conducted on various substituted pyrazoles. These studies often involve:

Molecular Docking: To predict the binding orientation and affinity of pyrazole-based ligands to biological targets such as enzymes and receptors.

Molecular Dynamics Simulations: To understand the dynamic behavior of these molecules and their complexes with proteins, providing insights into binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of pyrazole derivatives with their biological activities.

However, the absence of published research specifically detailing the computational analysis of this compound means that no data is available to populate the requested article structure concerning its molecular docking, interaction fingerprints, binding affinities, or molecular dynamics simulations.

Future research may yet explore the computational and theoretical aspects of this particular compound, which would then enable a detailed analysis as outlined in the user's request. Until such studies are published, a scientifically accurate article on this specific topic cannot be generated.

Mechanistic Insights into the Biological Activities of 3 3 Bromophenyl 1h Pyrazol 4 Amine Analogs

Enzyme Inhibition Studies and Elucidation of Inhibition Mechanisms

Analogs of 3-(3-bromophenyl)-1H-pyrazol-4-amine have demonstrated significant inhibitory activity against a range of enzymes, playing a crucial role in various pathological conditions. The following sections explore the specific enzymatic targets and the mechanistic pathways of their inhibition.

Targeting of Key Enzymes (e.g., DNA Gyrase, Carbonic Anhydrase Isozymes, Dipeptidyl Peptidase IV)

DNA Gyrase:

A series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which are structurally related to this compound, have been identified as potent inhibitors of bacterial DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial agents. nih.gov The inhibitory activity of these pyrazole (B372694) derivatives has been evaluated against DNA gyrase from both Bacillus subtilis and Staphylococcus aureus. nih.gov

One of the most potent compounds in a studied series, compound 3k , exhibited strong inhibitory activity with IC50 values of 0.25 µg/mL and 0.15 µg/mL against B. subtilis DNA gyrase and S. aureus DNA gyrase, respectively. nih.gov Docking simulations have provided insights into the binding mode of these analogs within the enzyme's active site. The interactions are believed to involve key amino acid residues, leading to the inhibition of the enzyme's function. nih.gov

Interactive Data Table: DNA Gyrase Inhibitory Activity of a 3-(4-bromophenyl)-1H-pyrazole Analog

| Compound | Target Enzyme | IC50 (µg/mL) |

| 3k | Bacillus subtilis DNA gyrase | 0.25 |

| 3k | Staphylococcus aureus DNA gyrase | 0.15 |

Carbonic Anhydrase Isozymes:

Substituted pyrazol-4-yl-diazene derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov The inhibitory potential of these pyrazole derivatives is significant, with Ki values in the nanomolar range. nih.gov For instance, the Ki values for hCA I were found to be in the range of 1.06 ± 0.16 to 9.83 ± 0.74 nM, and for hCA II, they ranged from 0.68 ± 0.12 to 7.16 ± 1.14 nM. nih.gov

Interactive Data Table: Carbonic Anhydrase Inhibitory Activity of Pyrazol-4-yl-diazene Derivatives

| Enzyme Isoform | Range of Ki Values (nM) |

| hCA I | 1.06 ± 0.16 to 9.83 ± 0.74 |

| hCA II | 0.68 ± 0.12 to 7.16 ± 1.14 |

Dipeptidyl Peptidase IV (DPP-4):

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov Pyrazole-containing compounds have been investigated as DPP-4 inhibitors. For example, (1,3-diphenyl-1H-pyrazol-4-yl)methylamine analogs have been identified as a novel class of DPP-4 inhibitors. researchgate.net Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl rings significantly influence their inhibitory potency and selectivity. researchgate.net Specifically, analogs with 2,4-dichloro substituents on the 3-phenyl ring showed a preference for inhibiting DPP-4. researchgate.net One notable thiosemicarbazone derivative incorporating a pyrazole moiety, 2f (4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide), was identified as a highly effective DPP-4 inhibitor with an IC50 value of 1.266 ± 0.264 nM, which was more potent than the standard drug sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.gov

Interactive Data Table: DPP-4 Inhibitory Activity of a Pyrazole-containing Thiosemicarbazone

| Compound | IC50 (nM) |

| 2f | 1.266 ± 0.264 |

| Sitagliptin (Reference) | 4.380 ± 0.319 |

Investigation of Tubulin Polymerization Inhibition Pathways

Several pyrazoline derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization, a critical process in cell division, making it an important target for anticancer agents. nih.gov A series of pyrazoline derivatives bearing a 3,4,5-trimethoxyphenyl moiety, a feature common in many tubulin inhibitors, were shown to inhibit tubulin polymerization effectively. nih.gov The most potent compound from this series, 3q , demonstrated significant anti-proliferation activity in cancer cell lines and was comparable to the well-known tubulin inhibitor colchicine (B1669291) in its ability to inhibit tubulin polymerization. nih.gov The mechanism of action is believed to be similar to that of colchicine, involving binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics and leads to mitotic arrest. nih.govencyclopedia.pub

Assessment of Glycosidase Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

Pyrazole derivatives have also been investigated for their potential to inhibit glycosidase enzymes, which are involved in carbohydrate digestion and are targets for anti-diabetic drugs. nih.gov A series of substituted pyrazol-4-yl-diazene derivatives were found to be effective inhibitors of α-glucosidase, with Ki values ranging from 33.72 ± 7.93 to 90.56 ± 27.52 nM. nih.gov This inhibitory activity suggests that pyrazole-based compounds could have potential applications in managing postprandial hyperglycemia.

Interactive Data Table: α-Glucosidase Inhibitory Activity of Pyrazol-4-yl-diazene Derivatives

| Enzyme | Range of Ki Values (nM) |

| α-Glucosidase | 33.72 ± 7.93 to 90.56 ± 27.52 |

Modulation of Other Relevant Enzyme Systems

In addition to the enzymes discussed above, pyrazole analogs have shown inhibitory activity against other enzyme systems. For instance, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAOs), with Ki values in the nanomolar range. researchgate.net MAOs are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a strategy for treating depression and neurodegenerative diseases. researchgate.net

Cellular Pathway Modulation by this compound Analogs

The biological effects of these pyrazole analogs extend beyond enzyme inhibition to the modulation of fundamental cellular pathways, most notably the cell cycle.

Mechanisms of Cell Cycle Perturbation

Several studies have demonstrated the ability of pyrazole and pyrazoline derivatives to interfere with the normal progression of the cell cycle, often leading to cell cycle arrest and apoptosis in cancer cells.

For example, a series of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives were tested for their effects on human acute leukemia cell lines. nih.gov The most cytotoxic compound, 21 , was found to cause a significant cell cycle arrest in the S-phase in Jurkat cells. nih.gov This arrest in the DNA synthesis phase prevents the cells from proceeding to mitosis, ultimately leading to cell death. nih.gov

In another study, a novel pyrazole derivative, 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole), induced cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.gov This effect was observed at a concentration of 14.97 µM after 24 hours of treatment. nih.gov The perturbation of the cell cycle by these pyrazole analogs is a key mechanism underlying their anticancer activity.

Induction of Apoptotic or Autophagic Processes

The ability to trigger programmed cell death, primarily through apoptosis and autophagy, is a hallmark of many anticancer agents. Analogs of this compound have been investigated for their potential to induce these cellular suicide pathways in pathological conditions.

Research into pyrazole derivatives has shown that these compounds can effectively induce apoptosis in cancer cells through various mechanisms. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2. aacrjournals.org Inhibition of Bcl-2 leads to the activation of pro-apoptotic proteins such as Bax and p53, ultimately culminating in the activation of caspase-3 and the execution of the apoptotic cascade. aacrjournals.org Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides, which share a core heterocyclic structure, have demonstrated a time- and concentration-dependent increase in the fraction of apoptotic cells in various cancer cell lines, including HeLa, HCT 116, PC-3, and BxPC-3. mdpi.com

Furthermore, the induction of apoptosis by pyrazole derivatives is often linked to the generation of reactive oxygen species (ROS). nih.govsemanticscholar.org An increase in intracellular ROS levels can create a state of oxidative stress, which in turn can trigger the intrinsic apoptotic pathway. One study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives revealed that the most active compound induced apoptosis in triple-negative breast cancer cells, and this was accompanied by an elevated level of ROS and increased caspase-3 activity. nih.govsemanticscholar.org

While the induction of apoptosis by pyrazole analogs is more extensively documented, the role of these compounds in modulating autophagy is also an area of active investigation. Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.gov Some kinase inhibitors with a pyrazole scaffold have been shown to induce autophagy. For example, inhibition of ERK5, a member of the mitogen-activated protein kinase (MAPK) family, by certain inhibitors can induce autophagy-mediated cancer cell death by activating endoplasmic reticulum (ER) stress. frontiersin.org This suggests that analogs of this compound, particularly those designed as kinase inhibitors, could potentially modulate autophagic pathways. However, more direct evidence for autophagy induction by this specific class of compounds is needed.

The following table summarizes the apoptotic effects of some pyrazole derivatives in different cancer cell lines.

| Compound Class | Cell Line | Observed Effect | Mechanism |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Significant cytotoxicity and apoptosis | Bcl-2 inhibition, activation of Bax, p53, and Caspase-3 |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | Time and concentration-dependent apoptosis | Not specified |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives | MDA-MB-468 (Triple-negative breast cancer) | Dose and time-dependent cell toxicity and apoptosis | ROS production and caspase-3 activation |

Ligand-Target Interaction Profiling and Validation in Biological Systems

To understand the molecular mechanisms driving the biological activities of this compound analogs, it is crucial to identify and characterize their direct molecular targets. The aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. researchgate.net

Receptor Binding Assays and Occupancy Studies

Receptor binding assays are fundamental in determining the affinity of a ligand for its target. For pyrazole-based compounds, these assays have been instrumental in identifying their interactions with various protein kinases. For example, aminopyrazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are implicated in numerous cancers. nih.gov Similarly, 3-aminopyrazole (B16455) derivatives have been discovered as potent and selective inhibitors of AXL receptor tyrosine kinase, with IC50 values in the nanomolar range. researchgate.net

Binding affinity studies for novel tetrasubstituted pyrazole derivatives have also been conducted on estrogen receptor (ER) subtypes ERα and ERβ, revealing that specific substitutions can significantly influence binding affinity and selectivity. nih.gov These studies often utilize competitive binding assays with a radiolabeled ligand to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compounds.

The following table provides examples of the binding affinities of different pyrazole-based inhibitors against their respective kinase targets.

| Pyrazole Derivative Class | Target Kinase | Binding Affinity (IC50/Ki) |

| Aminopyrazole derivatives | FGFR2/3 | Potent inhibition (specific values vary with analog) |

| 3-Aminopyrazole derivatives | AXL | 1.6 nM (IC50 for compound 6li) |

| Pyrazole-based inhibitors | Akt1 | 1.3 nM (IC50 for a rigid analog of afuresertib) |

| Pyrazole-based inhibitors | TGF-β Receptor I (TβRI) | As low as 15 nM (Ki) |

Investigation of Protein-Ligand Complex Formation

To gain a deeper understanding of the binding mode and the specific molecular interactions between this compound analogs and their protein targets, computational and experimental methods are employed to study the protein-ligand complex.

Molecular docking studies are frequently used to predict the binding orientation of pyrazole derivatives within the active site of their target proteins. nih.govmdpi.com These studies have shown that the pyrazole core can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket of protein kinases. nih.gov For instance, docking studies of pyrazole derivatives with rearranged during transfection (RET) kinase have revealed important interactions with hinge region residues, which are critical for inhibitory activity. mdpi.com

Molecular dynamics (MD) simulations can further refine the understanding of the stability and dynamics of the protein-ligand complex over time. mdpi.com These simulations provide insights into the conformational changes that may occur upon ligand binding and can help to validate the interactions predicted by molecular docking.

Experimentally, X-ray crystallography provides high-resolution structural information of the protein-ligand complex, confirming the binding mode and the precise interactions. While specific crystallographic data for this compound analogs may not be widely available, the extensive research on other pyrazole-based kinase inhibitors provides a strong foundation for understanding their binding mechanisms. nih.gov The pyrazole scaffold is known to act as a hinge-binding motif in many kinase inhibitors, mimicking the adenine (B156593) part of ATP. nih.gov

Structure Activity Relationship Sar Studies of 3 3 Bromophenyl 1h Pyrazol 4 Amine Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of derivatives of 3-(3-bromophenyl)-1H-pyrazol-4-amine is highly dependent on the nature and position of various substituents. The interplay between electronic, steric, and hydrophobic properties introduced by these modifications dictates the compound's ability to interact with its biological target.

The 3-(3-bromophenyl) group is a critical component of the scaffold, often inserting into a hydrophobic pocket of the target protein. The bromine atom, located at the meta position, significantly influences the electronic properties and binding interactions of the entire molecule.

Research on related phenyl-pyrazole structures indicates that the presence and position of halogen substituents on the phenyl ring are key determinants of activity. rsc.orgnih.gov Halogens, being electron-withdrawing groups, can modulate the pKa of the pyrazole (B372694) ring and form specific halogen bonds with the target protein, potentially enhancing binding affinity.

The meta-position of the bromine atom is particularly significant. While para-substitution is more common in many drug candidates, meta-substitution directs the substituent into a different vector space within the binding pocket, which can be exploited to achieve selectivity for a specific target. nih.gov Modifications on this ring typically explore the replacement or addition of substituents to probe the size, shape, and electrostatic nature of the target's hydrophobic pocket.

For instance, replacing the bromine with other halogens (Cl, F) or with small alkyl groups (e.g., methyl) can fine-tune the lipophilicity and steric profile. Introducing electron-donating groups, such as methoxy, can have a different effect, potentially forming hydrogen bonds if a suitable acceptor is nearby. nih.gov

Table 1: Illustrative SAR Data for Substitutions on the Bromophenyl Moiety This table is a representative example based on established principles for pyrazole derivatives and does not represent experimental data for a specific target.

| Compound | Modification at Phenyl Ring (R) | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| Parent | 3-Br | Baseline compound | Baseline |

| Analog 1a | 3-Cl | Slightly smaller, less polarizable halogen | Potency may be retained or slightly reduced |

| Analog 1b | 3-F | Smallest halogen, potential for H-bonding | Activity may decrease if hydrophobic interaction is key |

| Analog 1c | 3-CH₃ | Introduce small hydrophobic group | Potency may increase if pocket accommodates bulk |

| Analog 1d | 3-OCH₃ | Introduce electron-donating, H-bond accepting group | Activity may increase if H-bond acceptor is present |

| Analog 1e | 4-Br | Positional isomer to probe pocket shape | Activity likely to change significantly, indicating positional sensitivity |

The pyrazole ring serves as a central scaffold, correctly orienting the key pharmacophoric elements—the bromophenyl group and the 4-amino group. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, which is often a crucial interaction with the "hinge" region of protein kinases. nih.gov

Substitutions are typically explored at the N1 and C5 positions:

N1 Position: The N-H group at the N1 position can act as a hydrogen bond donor. Alkylation or arylation at this position is a common strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. acs.org The introduction of a substituent at N1 can also provide an additional vector for interacting with the solvent-exposed region of a target, potentially improving potency or selectivity. For example, adding a small alkyl chain or a morpholinoethyl group can enhance aqueous solubility.

C5 Position: The C5 position is adjacent to the key 4-amino group. Introducing small substituents at C5 can create steric hindrance that forces the 4-amino group into a specific conformation, which may be more or less favorable for binding. It can also be used to probe for small accessory binding pockets near the primary interaction site.

Table 2: Illustrative SAR Data for Substitutions on the Pyrazole Ring This table is a representative example based on established principles for pyrazole derivatives and does not represent experimental data for a specific target.

| Compound | Modification on Pyrazole Ring | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| Parent | N1-H, C5-H | Baseline compound | Baseline |

| Analog 2a | N1-CH₃ | Block H-bond donation, increase lipophilicity | Activity may decrease if N1-H donation is critical |

| Analog 2b | N1-(2-morpholinoethyl) | Improve solubility and add interaction vector | Potency and pharmacokinetic profile may improve |

| Analog 2c | C5-CH₃ | Probe for steric tolerance near the 4-amino group | Potency may decrease due to steric clash |

The 4-amino group is arguably one of the most critical functionalities for the biological activity of this scaffold, particularly in its role as a kinase inhibitor. It typically forms one or more key hydrogen bonds with the backbone of the kinase hinge region. nih.govresearchgate.net Therefore, modifications at this position are often detrimental to activity unless they serve to introduce an alternative, potent binding interaction.

SAR studies at this position generally reveal that:

The primary amine (-NH₂) is often optimal, acting as a crucial hydrogen bond donor.

Conversion to a secondary amine (e.g., -NHCH₃) may be tolerated but often reduces potency due to the added steric bulk and the altered hydrogen bonding capacity.

Acylation to form an amide (e.g., -NHC(O)CH₃) drastically changes the electronic properties and introduces a bulkier group, which typically disrupts the essential hydrogen bonding pattern and leads to a significant loss of activity. mdpi.com However, in some cases, the amide can be designed to pick up new, favorable interactions with the target.

Table 3: Illustrative SAR Data for Modifications at the Pyrazol-4-amine Group This table is a representative example based on established principles for pyrazole derivatives and does not represent experimental data for a specific target.

| Compound | Modification at 4-Amino Group (R') | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| Parent | -NH₂ | Baseline compound, H-bond donor | Baseline |

| Analog 3a | -NHCH₃ | Introduce small alkyl group | Potency likely reduced due to steric hindrance |

| Analog 3b | -N(CH₃)₂ | Remove H-bond donating capacity | Significant loss of activity expected |

| Analog 3c | -NHC(O)CH₃ | Acylation to form an amide | Significant loss of activity expected unless new interactions are formed |

Pharmacophore Elucidation and Derivation for Optimal Target Interaction

Based on the SAR findings from related aminopyrazole inhibitors, a general pharmacophore model for this compound derivatives can be elucidated. juniperpublishers.comekb.eg A pharmacophore defines the essential spatial arrangement of features necessary for biological activity. For this scaffold, the key features are:

Hydrogen Bond Donor (HBD): The exocyclic 4-amino group is a critical HBD, essential for anchoring the molecule to the target, often a kinase hinge region.

Hydrogen Bond Acceptor (HBA): The N2 nitrogen of the pyrazole ring is a key HBA, participating in the same hinge-binding motif.

Hydrophobic/Aromatic Region (HY/AR): The 3-(3-bromophenyl) ring serves as a large hydrophobic feature that occupies a lipophilic pocket in the target protein. The bromine atom can contribute to both hydrophobic and potential halogen bonding interactions.

Optional HBD/Substituent Vector: The N1 position of the pyrazole can either be an HBD (if unsubstituted) or serve as a vector for introducing substituents that can modulate properties or gain additional interactions.

This pharmacophore model provides a blueprint for designing new derivatives with a higher probability of being active. Virtual screening of compound libraries against this model can help identify novel molecules that possess the required features in the correct 3D orientation for optimal target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egresearchgate.net For derivatives of this compound, a QSAR model could be developed to predict the potency of newly designed analogs before their synthesis, thereby saving time and resources.

The development of a robust QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with their measured biological activity. Key descriptors would likely include:

Electronic Descriptors: Parameters such as Hammett constants (σ) for substituents on the phenyl ring, atomic charges, and dipole moments would capture the electronic influences on binding.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) would quantify the size and shape of substituents, which is critical for understanding how well they fit into the binding site.

Hydrophobic Descriptors: The partition coefficient (logP) or calculated logP (ClogP) would model the hydrophobicity of the molecule, which is crucial for its interaction with nonpolar pockets and for its membrane permeability.

A resulting QSAR equation might take a general form like: log(1/IC₅₀) = c₁(logP) - c₂(Steric_Parameter)² + c₃*(Electronic_Parameter) + constant

Such a model, once validated, could provide predictive insights. For example, it might reveal that activity is positively correlated with hydrophobicity up to a certain point (an optimal logP value) and negatively correlated with the steric bulk at the C5 position of the pyrazole ring. These insights are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.gov

Preclinical Research Applications and Potential Therapeutic Avenues of 3 3 Bromophenyl 1h Pyrazol 4 Amine

In Vitro Biological Screening and Cellular Assays

Detailed biological screening in cellular models is a critical first step in evaluating the therapeutic potential of a novel compound. This process typically involves assessing its activity against various targets, including cancer cells, microbes, and viruses.

Anticancer Activity Evaluation in Diverse Human Cancer Cell Lines

There is currently no specific published data on the anticancer activity of 3-(3-bromophenyl)-1H-pyrazol-4-amine across diverse human cancer cell lines. While related structures, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have been evaluated for their antiproliferative effects, these findings cannot be directly extrapolated to the compound .

Antifungal Activity Assessment Against Pathogenic Fungal Strains

There are no available studies detailing the in vitro antifungal activity of this compound against pathogenic fungal strains. Research into other pyrazole-containing molecules, such as certain carboxamide derivatives, has shown antifungal potential, highlighting a possible area for future investigation for this compound.

Antiviral Activity Studies in Cellular Models

An examination of the current body of scientific research shows no evidence of this compound having been screened for antiviral activity in cellular models.

Investigation in Relevant Preclinical Animal Models (e.g., Proof-of-Concept for Efficacy)

The progression of a compound from in vitro studies to in vivo animal models is a crucial step for establishing a proof-of-concept for its efficacy. At present, there are no published studies documenting the investigation of this compound in any preclinical animal models for any therapeutic application.

Pharmacological Target Engagement and Efficacy Validation in Complex Biological Systems

Understanding how a compound interacts with its molecular target is fundamental to drug development. There is no information available regarding the specific pharmacological targets of this compound or any validation of its efficacy in complex biological systems.

Future Directions and Emerging Research Opportunities for 3 3 Bromophenyl 1h Pyrazol 4 Amine and Its Analogs

Design and Synthesis of Advanced Pyrazole-Based Chemotypes

The versatility of the pyrazole (B372694) core allows for extensive structural modifications to generate advanced chemotypes with tailored properties. nih.gov Future synthetic strategies will likely move beyond simple substitutions to create more complex and functionally diverse molecules.

Functionalization and Derivatization: The primary amine group on the pyrazole ring is a key handle for derivatization. Future work will involve creating extensive libraries of amides, sulfonamides, and ureas to probe structure-activity relationships (SAR). For instance, the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has yielded compounds with significant antifungal activity. science.gov Similarly, the reaction of the amine with various isothiocyanates can lead to thioamide intermediates, which can be further cyclized. nih.gov

Fused Heterocyclic Systems: A significant area of opportunity lies in the synthesis of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines. researchgate.netmdpi.com These bicyclic and tricyclic structures offer rigid scaffolds that can improve binding affinity and selectivity for biological targets. researchgate.net Pyrazolo[3,4-d]pyrimidines, being structural analogs of purines, are particularly promising for targeting ATP-binding sites in kinases. mdpi.com Synthetic methods often involve the reaction of 5-aminopyrazoles with reagents like Vilsmeier-Haack reagent followed by treatment with ammonium (B1175870) carbonate to construct the fused pyrimidine (B1678525) ring. mdpi.com

Modern Synthetic Methodologies: The application of modern synthetic techniques will be crucial for efficiently generating diverse pyrazole libraries. This includes multi-component reactions, green chemistry approaches, and flow chemistry. For example, a four-component one-pot strategy has been developed for the convenient synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov Classical methods like the Vilsmeier-Haack reaction remain highly relevant for introducing formyl groups, which serve as versatile intermediates for further elaboration. researchgate.netnih.gov

| Synthetic Strategy | Description | Potential Outcome |

| Amine Derivatization | Reaction of the 4-amino group to form amides, ureas, sulfonamides, etc. | Exploration of SAR for specific biological targets. |

| Fused Ring Synthesis | Cyclization reactions to form pyrazolo[3,4-d]pyrimidines or other fused systems. | Creation of rigid scaffolds with enhanced target affinity and selectivity. researchgate.netmdpi.com |

| Multi-Component Reactions | One-pot reactions involving three or more starting materials. | Rapid and efficient generation of complex and diverse pyrazole libraries. nih.gov |

| Cross-Coupling Reactions | Suzuki, Buchwald-Hartwig, or Ullmann coupling at the bromophenyl position. | Introduction of diverse aryl or alkyl groups to modulate electronic and steric properties. mdpi.com |

Exploration of Novel Pharmacological Targets and Disease Areas

While pyrazole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, future research will focus on identifying and validating novel molecular targets and expanding into new therapeutic areas. numberanalytics.comnih.gov

Oncology: Pyrazole-based compounds are extensively investigated as anticancer agents. nih.gov Future work will target specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), Fms-like receptor tyrosine kinase 3 (FLT3), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.commdpi.com The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore for developing potent kinase inhibitors. mdpi.com Analogs of 3-(3-bromophenyl)-1H-pyrazol-4-amine could be designed as dual inhibitors, targeting multiple pathways to overcome drug resistance.

Neurodegenerative Diseases: Emerging research highlights the potential of pyrazole derivatives in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govacs.org Key targets include acetylcholinesterase (AChE), monoamine oxidases (MAO A/B), and protein aggregates like α-synuclein. nih.govacs.org Notably, a pyrazole derivative, anle138b (B560633) (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), has been identified as an inhibitor of α-synuclein and prion protein oligomerization, demonstrating the relevance of the 3-(bromophenyl)-pyrazole core in this area. mdpi.comresearchgate.net

Infectious Diseases: The pyrazole scaffold is present in molecules with antibacterial, antifungal, and antiviral properties. nih.govwisdomlib.org Future research can explore novel mechanisms of action or target pathogens with growing resistance to existing treatments. This includes developing new pyrazole thioglycosides or targeting enzymes essential for microbial survival. science.gov

| Target Class | Specific Target(s) | Therapeutic Area | Relevant Pyrazole Analogs |

| Kinases | CDK2, CDK4, FLT3, EGFR, VEGFR2 | Oncology | Pyrazolo[3,4-d]pyrimidines, 1H-Pyrazole-3-carboxamides mdpi.commdpi.com |

| Neuro-enzymes | Acetylcholinesterase (AChE), MAO-B | Neurodegenerative Diseases | Dihydropyrazole benzenesulfonamides nih.govacs.org |

| Protein Aggregates | α-Synuclein, Prion Protein | Neurodegenerative Diseases | 3,5-diaryl pyrazoles (e.g., Anle138b) mdpi.comresearchgate.net |

| Metabolic Enzymes | Prostaglandin E2 synthase-1 (mPGES-1) | Inflammation | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives researchgate.net |

Integration of State-of-the-Art Computational Methodologies in Drug Design

Computational tools are indispensable in modern drug discovery for accelerating the design-synthesize-test cycle. For pyrazole-based drug design, these methods can provide crucial insights into ligand-target interactions and predict the properties of novel compounds.

Molecular Docking and Simulation: Molecular docking studies are routinely used to predict the binding modes of pyrazole derivatives within the active sites of target proteins. nih.gov This information helps in understanding SAR and designing new analogs with improved affinity. For example, docking studies have been used to rationalize the inhibitory activity of pyrazole derivatives against targets like AChE and DNA topoisomerase. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Computational analysis helps in building robust SAR models. By analyzing how changes in the pyrazole structure (e.g., substitutions on the phenyl ring or modifications at the amine group) affect biological activity, researchers can make more informed decisions in designing the next generation of compounds. acs.org

Pharmacophore Modeling and Virtual Screening: Pharmacophore models can be generated based on known active pyrazole compounds. These models define the essential spatial arrangement of chemical features required for biological activity and can be used to screen large virtual libraries to identify new potential hits for synthesis and testing.

Applications in Chemical Biology, Diagnostics, and Material Sciences

Beyond traditional pharmacology, the unique physicochemical properties of pyrazole derivatives make them suitable for a range of other advanced applications. mdpi.com